Predicted LogD₇.₄ and TPSA Differentiation Versus Isopropylamino and tert‑Butylamino Aryloxypropanolamines
For a closely related bis(2‑hydroxyethyl)amino analog (3‑ethyl‑5‑methylphenoxy in place of 2‑methylphenoxy), the ACD/Labs Percepta predicted LogD₇.₄ is 0.88 and the topological polar surface area (TPSA) is 73 Ų, with 3 hydrogen‑bond donors and 5 acceptors . In contrast, the classic β‑blocker propranolol (isopropylamino, naphthyloxy) has a measured LogP of ~3.0 and TPSA of ~41 Ų (PubChem). The ~2.1 log‑unit decrease in lipophilicity and ~1.8‑fold increase in polar surface area predict markedly higher aqueous solubility and lower passive membrane permeability for the target compound relative to isopropylamino‑type aryloxypropanolamines. This magnitude of difference is consistent with the well‑established inverse correlation between TPSA and intestinal absorption for CNS‑penetrant versus peripherally‑restricted β‑blockers [1].
| Evidence Dimension | Lipophilicity (LogD₇.₄) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogD₇.₄ = 0.88; TPSA = 73 Ų (predicted for the 3‑ethyl‑5‑methylphenoxy analog; identical bis(2‑hydroxyethyl)amino region) |
| Comparator Or Baseline | Propranolol: LogP ≈ 3.0, TPSA ≈ 41 Ų (PubChem experimental/predicted). Moprolol: TPSA ≈ 50.7 Ų (predicted, DrugBank). |
| Quantified Difference | ΔLogD ≈ –2.1 units; ΔTPSA ≈ +32 Ų vs. propranolol |
| Conditions | In silico predictions (ACD/Labs Percepta, PubChem, DrugBank) at pH 7.4 |
Why This Matters
A 32 Ų increase in TPSA and >2 log reduction in LogD fundamentally alters the compound’s distribution behavior, making it more suitable for aqueous‑phase biochemical assays or hydrophilic formulations where traditional lipophilic β‑blockers show poor solubility or non‑specific binding.
- [1] PubChem. Propranolol (CID 4946). XLogP3 = 3.0, TPSA = 41.5 Ų. National Center for Biotechnology Information. View Source
